BODIPY TR Methyl Ester: A Technical Guide for Cellular Imaging and Analysis
BODIPY TR Methyl Ester: A Technical Guide for Cellular Imaging and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
BODIPY TR methyl ester is a lipophilic, red-fluorescent dye belonging to the boron-dipyrromethene (BODIPY) family of fluorophores.[1] Renowned for their exceptional photostability, high fluorescence quantum yields, and sharp emission spectra, BODIPY dyes have become indispensable tools in cellular biology and drug discovery.[][3] BODIPY TR methyl ester readily permeates cell membranes to stain intracellular structures, including the endoplasmic reticulum, Golgi apparatus, and mitochondria, while generally not localizing in the plasma membrane.[4] Its most prominent application is as a vital counterstain in conjunction with Green Fluorescent Protein (GFP) for multi-color imaging, enabling researchers to visualize the cytoarchitectural context of GFP-expressing cells.[5] The significant spectral separation between BODIPY TR methyl ester and GFP minimizes fluorescence bleed-through, facilitating clear, dual-channel imaging.[3][6] This guide provides a comprehensive overview of BODIPY TR methyl ester, including its physicochemical properties, experimental protocols for its use, and its applications in biological research.
Core Properties and Physicochemical Data
BODIPY TR methyl ester exhibits robust and stable fluorescence across a range of environments. Its spectral characteristics make it an ideal partner for GFP in simultaneous dual-color fluorescence microscopy. Below is a summary of its key quantitative properties.
| Property | Value | Reference |
| Excitation Maximum (λex) | 589 nm | [7] |
| Emission Maximum (λem) | 616 nm | [7] |
| Molar Extinction Coefficient (ε) | 69,000 cm⁻¹M⁻¹ | [7] |
| Fluorescence Quantum Yield (Φ) | 0.9 | [7] |
| Molecular Formula | C₂₂H₁₇BF₂N₂O₃S | |
| Molecular Weight | 438.26 g/mol | |
| Solubility | Soluble in DMSO | [8] |
| Photostability | High | [3][9] |
Experimental Protocols
I. Preparation of Stock and Working Solutions
A. Stock Solution (5 mM): To prepare a 5 mM stock solution, dissolve the commercially available solid BODIPY TR methyl ester in anhydrous dimethyl sulfoxide (B87167) (DMSO). For example, dissolve 1 mg of the dye in approximately 456 µL of DMSO. This stock solution should be stored at -20°C, protected from light.[8]
B. Working Solution: The optimal concentration of the working solution is cell-type dependent and should be determined empirically.
-
For Cultured Cells: Dilute the 5 mM stock solution to a final concentration of 0.1 µM to 1.0 µM in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) containing 10 mM HEPES, pH 7.4.[6]
-
For Zebrafish Embryos: A common working solution is 100 µM BODIPY TR methyl ester with 2% DMSO in Embryo Rearing Medium (ERM) buffered with 5 mM HEPES (pH 7.2). This can be prepared by diluting the 5 mM stock solution 1:50.[8]
II. Staining Protocol for Live Cultured Cells
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture until the desired confluency.
-
Preparation of Staining Solution: Prepare the working solution of BODIPY TR methyl ester at the desired concentration (e.g., 0.1 µM) in pre-warmed culture medium or HBSS.
-
Staining: Remove the culture medium from the cells and add the staining solution.
-
Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.[6]
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed culture medium or buffer to remove any unbound dye.
-
Imaging: The cells are now ready for imaging using a fluorescence microscope equipped with filters appropriate for Texas Red or similar fluorophores. For confocal microscopy, excitation at 561 nm or 568 nm is recommended.[6]
III. Staining Protocol for Zebrafish Embryos
-
Embryo Collection: Collect zebrafish embryos at the desired developmental stage.
-
Preparation of Staining Solution: Prepare a 100 µM BODIPY TR methyl ester staining solution in buffered ERM as described above.[8]
-
Staining: Transfer the embryos into the staining solution.
-
Incubation: Incubate the embryos for 1 hour at room temperature, protected from light.[8]
-
Washing: Transfer the embryos through three successive washes in fresh, buffered ERM to remove excess dye.[8]
-
Mounting and Imaging: Mount the stained embryos in an appropriate imaging chamber for live imaging. For time-lapse recordings, embryos may be deyolked and secured to a coverslip.[8]
IV. Fixation of Stained Samples
BODIPY TR methyl ester staining is compatible with formaldehyde (B43269) fixation.[9]
-
Staining: Stain live cells or embryos according to the protocols above.
-
Fixation: After staining and washing, fix the samples in 4% paraformaldehyde in a suitable buffer (e.g., PBS for cells, buffered ERM for embryos) for 1 hour at 4°C.[8]
-
Washing: Wash the fixed samples several times with buffer to remove the fixative.
-
Imaging: The fixed samples can now be mounted and imaged. Note that permeabilization with detergents like Triton X-100 may extract the lipophilic dye and is generally not recommended.[6]
Visualizations: Workflows and Conceptual Diagrams
The following diagrams illustrate the experimental workflow for using BODIPY TR methyl ester and its conceptual application in cellular signaling studies.
References
- 1. BODIPY-Based Molecules for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Visualizing morphogenesis in transgenic zebrafish embryos using BODIPY TR methyl ester dye as a vital counterstain for GFP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. BDP TR methyl ester (A270119) | Antibodies.com [antibodies.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
